molecular formula C22H18N4O3 B14173409 Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 4846-81-5

Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B14173409
CAS No.: 4846-81-5
M. Wt: 386.4 g/mol
InChI Key: IAZRSEQQFDNURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,2-b]quinoxaline core, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, amino derivatives, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate stands out due to its unique combination of a pyrrolo[3,2-b]quinoxaline core and the presence of both prop-2-enyl and 3-acetylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

4846-81-5

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C22H18N4O3/c1-3-11-29-22(28)18-19-21(25-17-10-5-4-9-16(17)24-19)26(20(18)23)15-8-6-7-14(12-15)13(2)27/h3-10,12H,1,11,23H2,2H3

InChI Key

IAZRSEQQFDNURU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC=C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.